molecular formula C8H10F2N2 B13050654 1-(3,5-Difluorophenyl)ethane-1,2-diamine

1-(3,5-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13050654
M. Wt: 172.18 g/mol
InChI Key: QBHAAQKLCKGPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C8H10F2N2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(3,5-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2

InChI Key

QBHAAQKLCKGPML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)N

Origin of Product

United States

Significance of Vicinal Diamines in Organic Chemistry and Materials Science

Vicinal diamines, also known as 1,2-diamines, are organic compounds that feature two amino groups attached to adjacent carbon atoms. atamanchemicals.com This structural arrangement is a privileged motif in chemistry, conferring unique properties and reactivity that make these compounds invaluable as building blocks and functional units. evitachem.commdpi.com In organic synthesis, chiral vicinal diamines are of tremendous interest as they are found in numerous chiral catalysts and pharmaceuticals. rsc.org Their ability to form stable bidentate chelate complexes with metal ions makes them exceptional ligands in transition-metal catalysis, enabling a wide range of stereoselective transformations. mdpi.comrsc.org

The applications of vicinal diamines extend into materials science, where they are incorporated into the backbone of polymers to modulate properties such as thermal stability and chain conformation. They also serve as curing agents for epoxy resins and as key components in the synthesis of polyamides and polyurethanes. atamanchemicals.com Furthermore, the vicinal diamine framework is a common feature in many biologically active molecules and natural products, highlighting its importance in medicinal chemistry and drug design. evitachem.commdpi.com The development of efficient and selective methods for synthesizing vicinal diamines, particularly unsymmetrically substituted ones, remains an active and challenging area of research. mdpi.comresearchgate.net

Role of Fluorination in Modifying Chemical Properties and Reactivity Within Organic Molecules

Fluorination, the process of introducing fluorine atoms into organic molecules, is a powerful strategy for profoundly altering a compound's physical, chemical, and biological properties. nih.govnih.gov Fluorine is the most electronegative element, and its small van der Waals radius allows it to replace hydrogen without significant steric impact. omicsonline.org The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated compounds. researchgate.netresearchgate.net

The introduction of fluorine can dramatically influence a molecule's electronic properties. The strong electron-withdrawing inductive effect of fluorine can alter the acidity or basicity of nearby functional groups and modulate the reactivity of the entire molecule. omicsonline.orgresearchgate.net For instance, fluorination can enhance the lipophilicity of a compound, which can improve its absorption and distribution in biological systems—a critical factor in pharmaceutical development. researchgate.netresearchgate.net It is estimated that approximately 30% of newly approved drugs contain fluorine atoms or fluoroalkyl groups. nih.gov This "fluorine effect" is also harnessed in materials science to create advanced polymers with unique properties and in agrochemicals to enhance efficacy. nih.govresearchgate.net However, the unique effects of fluorine also mean that the synthesis of organofluorine compounds presents distinct challenges, requiring specialized methods and reagents. researchgate.net

Overview of 1 3,5 Difluorophenyl Ethane 1,2 Diamine Within the Context of Advanced Chemical Synthesis

Strategies for Vicinal Diamine Synthesis

The synthesis of 1,2-diamines, particularly those bearing complex substituents and defined stereochemistry, has been a subject of intensive research. A variety of synthetic strategies have been developed to construct this valuable functional group.

Reductive Amination Approaches, including Flow-Based Systems

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org This method is highly versatile for creating both symmetrical and unsymmetrical vicinal diamines. A common approach for synthesizing 1,2-diamine derivatives begins with amino acid-derived β-keto esters. These substrates can undergo a two-step reductive amination procedure with various amines to yield β,γ-diamino ester derivatives. nih.gov The choice of reducing agent is critical, with sodium cyanoborohydride (NaBH₃CN) often being effective. nih.gov

The efficiency and scalability of reductive amination have been significantly enhanced through the adoption of continuous-flow systems. Flow chemistry offers precise control over reaction parameters, improved safety, and often higher yields compared to batch processes. For the synthesis of chiral 1,2-diamino derivatives, a two-step, continuous-flow process involving the enantioselective, metal-free catalytic reduction of nitro enamines has been successfully implemented in micro- and mesoreactors, achieving high enantiomeric excess (>90% ee). thieme.de This demonstrates the feasibility of producing enantiomerically pure vicinal diamines in a continuous manufacturing setting. thieme.de

Biocatalysis is also emerging as a powerful tool for reductive amination. Reductive aminases (RedAms) can catalyze the direct reductive amination of ketones, offering a green and highly selective alternative to traditional chemical methods. researchgate.net These enzymes can be applied to the synthesis of a variety of primary and secondary amines under mild, environmentally friendly conditions. researchgate.net

Asymmetric Hydrogenation and Tandem Reaction Sequences

Asymmetric hydrogenation is a highly effective method for the synthesis of chiral amines, which are often precursors to or can be directly converted into chiral diamines. scholaris.ca The hydrogenation of C=N bonds in imines and enamides is one of the most direct routes to chiral amines. scholaris.ca This has been successfully applied on an industrial scale, for instance, in the production of the herbicide (S)-metolachlor, which utilizes an iridium catalyst for the enantioselective hydrogenation of an imine. scholaris.ca

Chiral ruthenium complexes, particularly those with diamine ligands, have proven to be highly effective for the asymmetric transfer hydrogenation of ketones, producing chiral alcohols that are key intermediates for various bioactive compounds. ajchem-b.com Iridium catalysts are particularly efficient for the asymmetric hydrogenation of unfunctionalized olefins and imines. ajchem-b.comchinesechemsoc.org

Tandem or cascade reactions offer a streamlined approach to complex molecules by combining multiple transformations in a single pot, thereby increasing efficiency and reducing waste. ucl.ac.uk For instance, a Lewis acid catalyst derived from titanium tetraisopropoxide and a bis(sulfonamide) diol ligand can promote the enantioselective addition of various organozinc reagents to ketones. nih.gov This can be integrated into a tandem sequence, such as an asymmetric allylation followed by epoxidation, to generate functionalized epoxy alcohols with high stereoselectivity. nih.gov Such strategies can be adapted to build the carbon framework of vicinal diamines with controlled stereochemistry.

C-H Amination Technologies Utilizing Catalytic Systems

Direct C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of amines, including vicinal diamines. rsc.org This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into C-N bonds. Rhodium-catalyzed C-H insertion of hydroxylamine-derived sulfamate (B1201201) esters is a notable example. acs.orgnih.govnih.gov This reaction proceeds via an intramolecular nitrene insertion to form cyclic oxathiadiazinane heterocycles, which can then be reductively cleaved under mild conditions to furnish the desired differentially substituted 1,2-diamine products. acs.orgnih.govnih.gov This two-step protocol is highly chemo- and diastereoselective. acs.orgnih.gov

The scope of rhodium-catalyzed C-H amination is broad, showing a preference for the formation of six-membered rings and the oxidation of tertiary C-H bonds. nih.gov This methodology has been successfully applied to the synthesis of α,β-diaminopropionic acid derivatives, which are found in numerous important molecules. nih.gov The development of chiral ruthenium bis(oxazoline) (pybox) complexes has enabled catalytic asymmetric ring-closing 1,5-C-H amination of sulfamoyl azides, yielding chiral 1,2,5-thiadiazolidine-1,1-dioxides with high enantioselectivity. organic-chemistry.org

Reductive Coupling Strategies for Unsymmetrical 1,2-Diamines

The synthesis of unsymmetrical 1,2-diamines, where the two nitrogen atoms bear different substituents, is of significant interest. Reductive coupling reactions provide a direct route to these valuable compounds. A selective aldimine cross-coupling reaction has been developed for the diastereoselective synthesis of highly substituted unsymmetrical 1,2-diamines. organic-chemistry.orgorganic-chemistry.org This method allows for the coupling of two different imines, and the diastereomeric outcome (syn- or anti-) can be controlled by the choice of workup and reduction conditions. organic-chemistry.orgorganic-chemistry.org

Copper-catalyzed reductive couplings have also proven effective. For example, the reductive coupling of 2-azadienes with aldimines and ketimines, catalyzed by a copper-hydride complex with a Ph-BPE ligand, affords anti-1,2-diamines with high diastereoselectivity and enantioselectivity. acs.org More recently, the use of 2-azatrienes in copper-catalyzed reductive couplings with imines has enabled a diastereodivergent synthesis of both syn- and anti-1,2-diamines by simply changing the phosphine (B1218219) ligand. chemrxiv.org

Conventional Routes for Ethane-1,2-diamine Derivatives

The industrial synthesis of the parent compound, ethane-1,2-diamine, is typically achieved by reacting 1,2-dichloroethane (B1671644) with ammonia. atamanchemicals.com This process also yields other linear polyamines as byproducts. atamanchemicals.com Ethane-1,2-diamine is a versatile building block used in the production of a wide range of chemicals, including chelating agents, fungicides, and pharmaceuticals. atamanchemicals.com

More classical laboratory-scale syntheses of substituted ethane-1,2-diamines often involve multi-step sequences. For instance, the aminolysis of activated aziridines with aromatic amines, catalyzed by indium tribromide, provides vicinal diamines in high yields and with high selectivity. organic-chemistry.org Another approach involves the reductive elimination of a salicylaldehyde (B1680747) and a diamine, such as propane-1,3-diamine, to yield N,N'-bis(hydroxybenzyl)propane-1,3-diamine. researchgate.net These conventional methods, while sometimes less atom-economical than modern catalytic approaches, remain valuable for their reliability and applicability to a wide range of substrates.

Approaches for Incorporating Fluorinated Aromatic Moieties into Diamine Scaffolds

The introduction of fluorine atoms into organic molecules can profoundly influence their properties. Consequently, methods for synthesizing fluorinated building blocks, such as diamines bearing fluorinated aromatic rings, are of great importance. A general strategy involves the synthesis of a novel fluorinated aromatic diamine monomer which can then be incorporated into a larger molecular framework or used as a starting material for further elaboration. nih.govchemmethod.com

One common approach is to start with a commercially available fluorinated compound and build the diamine functionality onto it. For example, a fluorinated aromatic diamine can be prepared by reacting the disodium (B8443419) salt of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with 4-chloronitrobenzene. The resulting intermediate, 2,2-bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane, is then reduced to the corresponding diamine. nasa.gov This nucleophilic aromatic substitution followed by reduction is a widely used strategy.

Another method involves the functionalization of a perfluorinated aromatic ring. For example, perfluoromesitylene (PFM) can be reacted with 4-aminophenol (B1666318) to introduce amino groups onto the fluorinated ring, yielding a new diamine monomer. nih.gov The incorporation of flexible ether linkages and aliphatic or alicyclic chains can help to disrupt crystal packing and improve the processability of polymers derived from these monomers. nih.gov The development of new fluorodecarboxylation methods using reagents like xenon difluoride also provides a route to difluoromethoxyarenes, which can be further functionalized. ubc.ca

The following table summarizes selected synthetic methodologies for vicinal diamines, highlighting the catalyst, substrate, and key features of each approach.

Methodology Catalyst/Reagent Typical Substrate Key Features Reference(s)
Reductive AminationNaBH₃CNβ-Keto estersSynthesis of β,γ-diamino esters nih.gov
Flow-Based Reductive AminationMetal-free catalystNitro enaminesContinuous flow, high enantioselectivity thieme.de
Asymmetric HydrogenationChiral Ru or Ir complexesImines, KetonesHigh enantioselectivity for chiral amines/alcohols scholaris.caajchem-b.comchinesechemsoc.org
C-H AminationRhodium complexesHydroxylamine-derived sulfamatesDirect C-H to C-N conversion, high diastereoselectivity acs.orgnih.govnih.gov
Reductive CouplingCopper-hydride complexesAzadienes and IminesDiastereoselective synthesis of unsymmetrical diamines acs.orgchemrxiv.org
Conventional AminolysisIndium tribromideActivated aziridinesHigh yields and selectivity organic-chemistry.org
Fluorinated Diamine SynthesisN/A (multi-step)Fluorinated phenols and nitroarenesNucleophilic substitution followed by reduction nasa.gov

Nucleophilic Aromatic Substitution in Diamine Precursors

Nucleophilic aromatic substitution (S_N_Ar) is a fundamental reaction class for functionalizing aromatic rings, especially those activated by electron-withdrawing groups. fishersci.co.ukwikipedia.org In the context of synthesizing precursors for this compound, the two fluorine atoms on the phenyl ring serve as powerful electron-withdrawing activators, making the ring susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com

The S_N_Ar mechanism proceeds via an addition-elimination pathway. A strong nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (such as another halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The aromaticity is then restored by the departure of the leaving group. The presence of ortho or para directing electron-withdrawing groups is crucial for stabilizing the negative charge of the intermediate. chemistrysteps.com

In a hypothetical synthesis of a diamine precursor, a starting material like 1,3,5-trifluorobenzene (B1201519) could be subjected to an S_N_Ar reaction. A suitable nucleophile, such as an anion of a protected aminoacetonitrile (B1212223) or a related synthon, would displace one of the fluorine atoms. This reaction is typically performed in polar aprotic solvents like DMSO or DMF, which can solvate the cation of the nucleophile's salt without hindering the nucleophile's reactivity. fishersci.co.ukrsc.org An auxiliary base, such as potassium carbonate, is often used to facilitate the reaction. fishersci.co.uk Subsequent chemical transformations would then be required to convert the introduced side chain into the final ethane-1,2-diamine moiety.

Table 1: Key Factors in S_N_Ar Reactions for Diamine Precursor Synthesis

FactorDescriptionRelevance to this compound
Substrate Aromatic ring must be activated by strong electron-withdrawing groups (EWGs). chemistrysteps.comThe 3,5-difluoro substitution pattern provides strong activation of the aromatic ring.
Leaving Group Typically a halide. Reactivity often follows F > Cl > Br > I, contrary to S_N_1/S_N_2 trends. chemistrysteps.comFluorine itself can act as a leaving group, particularly on a highly activated ring.
Nucleophile Requires a strong nucleophile, such as an amine, alkoxide, or carbanion. chemistrysteps.comA protected amine or a precursor to the diamine side chain is necessary.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP) are commonly used. fishersci.co.ukThese solvents enhance the reactivity of the nucleophile.

Design and Synthesis of Fluorine-Containing Diamine Monomers

Fluorine-containing diamines, such as this compound, are crucial monomers for producing high-performance polymers like polyimides and polyamides. chemmethod.comglobethesis.com The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties. The strategic design of these monomers aims to enhance thermal stability, improve solubility in organic solvents, and modify optical and dielectric properties. globethesis.commdpi.com

The introduction of fluorine, particularly trifluoromethyl groups or fluoroaromatic rings, can disrupt chain packing and reduce intermolecular charge-transfer complex (CTC) interactions. mdpi.comnih.gov This leads to polymers with higher optical transparency and lower color, which is critical for applications in electronics and optical waveguides. globethesis.com Furthermore, fluorinated segments can lower the dielectric constant of polyimides, a key requirement for insulating layers in microelectronics.

The synthesis of these specialized monomers often begins with commercially available fluorinated building blocks. globethesis.com For example, a synthetic route might involve the reaction of 2-chloro-5-nitrobenzotrifluoride (B146372) with a diol, followed by reduction of the nitro groups to amines. mdpi.comnih.gov Another approach involves the functionalization of highly fluorinated aromatic compounds like 1,3-bis[(pentafluorobenzyl)oxy]benzene with aminophenol. mdpi.comnih.gov These multi-step syntheses yield novel diamine monomers that are then polymerized with dianhydrides (such as 6FDA) to produce the final fluorinated polyimides. mdpi.comkpi.ua

Table 2: Impact of Fluorine Incorporation on Polymer Properties

PropertyEffect of FluorineRationale
Solubility IncreasedFluorine groups disrupt polymer chain packing, weakening intermolecular forces. globethesis.com
Thermal Stability HighThe high strength of the C-F bond contributes to the overall thermal resistance of the polymer. mdpi.com
Optical Transparency IncreasedReduced charge-transfer complex (CTC) interactions between polymer chains lead to less color. mdpi.comnih.gov
Dielectric Constant LoweredThe low polarizability of the C-F bond decreases the overall dielectric constant of the material.
Glass Transition Temp. (T_g) Can be decreasedIntroduction of flexible bonds can lower the internal rotational energies. chemmethod.com

Enantioselective Synthesis and Resolution Techniques for Chiral Diamines

Chiral vicinal diamines are valuable building blocks in asymmetric synthesis, serving as ligands for metal catalysts and as components of organocatalysts. researchgate.net The stereochemistry of the diamine backbone is critical to its function. Therefore, developing methods for the enantioselective synthesis or resolution of racemic diamines is of paramount importance.

Resolution of Racemic Diamine Intermediates

Classical resolution via the formation of diastereomeric salts is a widely used and effective technique for separating enantiomers of racemic amines. rug.nl This method involves reacting the racemic amine mixture with a single enantiomer of a chiral acid, known as a resolving agent. The reaction produces a pair of diastereomeric salts, which possess different physical properties, most notably different solubilities in a given solvent.

This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the desired enantiomer of the amine can be recovered by treating the isolated salt with a base to neutralize the chiral acid. A common resolving agent for amines is mandelic acid. rug.nl The efficiency of the resolution can be influenced by factors such as the choice of solvent, temperature, and the presence of additives that can act as nucleation inhibitors. rug.nl

Table 3: Steps in Classical Resolution of a Racemic Diamine

StepProcedurePurpose
1. Salt Formation The racemic diamine is reacted with an enantiomerically pure chiral acid (e.g., (S)-mandelic acid). rug.nlTo convert the pair of enantiomers into a pair of diastereomers.
2. Fractional Crystallization The resulting solution of diastereomeric salts is concentrated or cooled to induce crystallization.To selectively precipitate the less soluble diastereomeric salt based on solubility differences. rug.nl
3. Separation The crystallized salt is separated from the mother liquor by filtration.To physically isolate one diastereomer from the other.
4. Liberation The isolated diastereomeric salt is treated with a base.To neutralize the resolving agent and liberate the free, enantiomerically enriched diamine.

Control over Diaza-Cope Rearrangement Reactions

The Diaza-Cope rearrangement is a powerful and versatile method for the stereospecific synthesis of chiral vicinal diamines. researchgate.net This reaction provides excellent control over the stereochemistry of the final product, often proceeding with complete transfer of stereochemical integrity. acs.org The rearrangement involves the thermal or catalytic reorganization of a 1,4-diimine intermediate. acs.org

Typically, a chiral "mother" diamine, such as 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (hpen), is condensed with two equivalents of an aldehyde or ketone to form a diimine. acs.orgacs.org This diimine then undergoes the chemmethod.comchemmethod.com-sigmatropic rearrangement to yield a new diimine with a rearranged carbon backbone. rsc.org The stereochemistry of the starting diamine dictates the stereochemistry of the product, allowing for the synthesis of C2-symmetric or unsymmetrical diamines with high enantiopurity. researchgate.netnih.gov The reaction is often directed by resonance-assisted hydrogen bonding (RAHB), which helps to lock the conformation of the intermediate prior to rearrangement. rsc.org This method has been successfully applied to a wide variety of aryl aldehydes, alkyl aldehydes, and even electron-deficient ketones, making it a highly effective tool for generating diverse chiral diamines. acs.orgacs.org

Table 4: Characteristics of the Diaza-Cope Rearrangement for Diamine Synthesis

FeatureDescriptionSignificance
Stereospecificity The reaction proceeds with a high degree of stereochemical control, transferring the chirality of the starting material to the product. acs.orgEnables the synthesis of enantiomerically pure diamines.
Versatility Applicable to a wide range of aldehydes (aryl and alkyl) and some ketones. acs.orgacs.orgAllows for the rapid generation of a diverse library of chiral diamines. researchgate.net
Mechanism A chemmethod.comchemmethod.com-sigmatropic rearrangement of a diimine intermediate. rsc.orgThe reaction proceeds through a well-defined, chair-like six-membered ring transition state. rsc.org
Conditions Often occurs under mild thermal conditions, sometimes at ambient temperature. acs.orgrsc.orgAvoids harsh reagents that could compromise sensitive functional groups.

Origin of Chirality and Stereocontrol in Synthetic Pathways

The chirality of this compound originates from the two stereogenic centers at the C1 and C2 positions of the ethane (B1197151) backbone. The C1 carbon is bonded to a hydrogen atom, a 3,5-difluorophenyl group, an amino group, and the C2 carbon. The C2 carbon is bonded to a hydrogen atom, an amino group, a methyl group (implicitly, as it is an ethane derivative, though the name suggests a direct bond to the phenyl ring at C1 and a diamine on the ethane backbone), and the C1 carbon. This arrangement allows for the existence of enantiomers and diastereomers.

The stereocontrol in the synthesis of chiral vicinal diamines, and by extension, this compound, is a critical aspect of asymmetric synthesis. Common strategies to achieve stereocontrol include:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of a chiral diamine, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine functionalities.

Substrate-Controlled Synthesis: In this approach, the existing chirality in the starting material dictates the stereochemistry of the newly formed stereocenters.

Catalytic Asymmetric Synthesis: This is a highly efficient method that employs a chiral catalyst to produce a large quantity of a chiral product from a prochiral substrate. rsc.org For vicinal diamines, methods like asymmetric hydroamination or reductive amination catalyzed by chiral transition metal complexes are often employed. nih.govrsc.org

Resolution of Racemates: This method involves separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent.

While specific synthetic pathways for the enantiomerically pure forms of this compound are not documented in the available literature, the above principles would be fundamental to their design.

Diastereoselective and Enantioselective Outcomes in Reactions Involving the Diamine Backbone

Chiral vicinal diamines are valuable ligands and auxiliaries in a wide range of asymmetric reactions, influencing both diastereoselective and enantioselective outcomes. nih.govresearchgate.net Although no specific examples of this compound being used in this context have been found, its structural features suggest potential applications in:

Asymmetric Catalysis: The two nitrogen atoms can chelate to a metal center, forming a chiral complex that can catalyze reactions such as asymmetric hydrogenations, cyclopropanations, or Diels-Alder reactions. The stereochemical outcome of these reactions would be dictated by the specific stereoisomer of the diamine used.

Chiral Auxiliaries: When attached to a substrate, the diamine backbone can direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. nih.gov The 3,5-difluorophenyl group could influence the steric and electronic environment around the reaction center, potentially enhancing selectivity.

The effectiveness of a chiral diamine in these roles depends on its conformational rigidity and the steric and electronic properties of its substituents. The difluorophenyl group in the target molecule would likely play a significant role in modulating these properties.

Table 1: Potential Asymmetric Reactions Utilizing Chiral Vicinal Diamines

Reaction TypeRole of DiamineExpected Outcome
Asymmetric HydrogenationChiral LigandHigh enantiomeric excess of the reduced product
Asymmetric Aldol ReactionChiral AuxiliaryHigh diastereoselectivity in the formation of new stereocenters
Asymmetric Michael AdditionChiral Ligand/CatalystEnantioselective formation of the conjugate addition product

This table represents potential applications and is not based on documented reactions of this compound.

Conformational Analysis and Stereoisomerism

This compound can exist as a pair of enantiomers, (1R,2R) and (1S,2S), and a meso compound, (1R,2S). The conformational preferences of these stereoisomers are crucial for understanding their reactivity and interactions.

The conformational analysis of this molecule would involve studying the rotation around the C1-C2 bond. The key conformers are the staggered conformations: anti and gauche.

Anti Conformation: The two amino groups are positioned 180° apart.

Gauche Conformation: The two amino groups are positioned 60° apart.

The relative stability of these conformers is influenced by several factors:

Steric Hindrance: The bulky 3,5-difluorophenyl group and the amino groups will create steric strain, which can destabilize certain conformations.

Intramolecular Hydrogen Bonding: Hydrogen bonding between the two amino groups, or between an amino group and the fluorine atoms on the phenyl ring, could stabilize specific gauche conformations.

Gauche Effect: The presence of electronegative fluorine atoms can influence the conformational equilibrium, a phenomenon known as the gauche effect. mdpi.com

Computational methods, such as Density Functional Theory (DFT), and experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying the conformational preferences of such molecules. researchgate.netnih.govnih.gov For instance, the magnitude of the coupling constants between the protons on C1 and C2 in the ¹H NMR spectrum can provide information about the dihedral angle and thus the preferred conformation. The fluorine atoms also serve as a useful probe for ¹⁹F NMR studies, which can provide additional insights into the molecular conformation. nih.gov

The stereoisomers of related vicinal diamines, such as 1,2-cyclohexanediamine, have been extensively studied, and their distinct coordination properties are well-documented. researchgate.net A similar detailed investigation would be necessary to fully elucidate the stereochemical properties of this compound.

Coordination Chemistry and Ligand Design with 1 3,5 Difluorophenyl Ethane 1,2 Diamine and Derivatives

Principles of Bidentate N,N-Coordination in Metal Complexes

1-(3,5-Difluorophenyl)ethane-1,2-diamine functions as a classic bidentate N,N-donor ligand. The two nitrogen atoms of the diamine moiety coordinate to a single metal center to form a thermodynamically stable five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination by two separate monodentate amine ligands.

The geometry of the coordinated ligand is crucial for inducing chirality. The ethane (B1197151) backbone of the diamine typically adopts a puckered or gauche conformation within the chelate ring. The substituents on the chiral carbon and nitrogen atoms project into specific regions of space around the metal center, creating a defined chiral pocket. This chiral environment is responsible for differentiating between enantiotopic faces of a prochiral substrate or transition states, leading to the formation of one enantiomer of the product in excess. The stereochemistry of the diamine, whether (R,R) or (S,S), dictates the absolute configuration of this chiral pocket and, consequently, the enantioselectivity of the catalytic reaction.

Application as Chiral Ligands in Asymmetric Catalysis

Chiral 1,2-diamines are versatile ligands employed in a wide array of asymmetric transformations. ua.esnih.gov Their derivatives serve as the chiral backbone for organocatalysts and, more commonly, as ligands for transition metal catalysts, where they have proven effective in reactions such as hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds, with the Suzuki-Miyaura coupling being one of the most widely used methods due to its functional group tolerance and the low toxicity of its boron-based reagents. libretexts.orgnih.govlibretexts.org In these reactions, a chiral ligand is essential for achieving enantioselectivity.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (R'-BY₂) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgdiva-portal.org

A chiral diamine ligand like this compound coordinates to the palladium center throughout this cycle. Its chiral scaffold influences the spatial arrangement of the coupling partners in the reductive elimination step, which is often the enantioselectivity-determining step. The electron-withdrawing nature of the difluorophenyl group can modulate the electron density at the palladium center, potentially influencing the rates of oxidative addition and reductive elimination.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling This table illustrates general conditions for the reaction, as specific applications of this compound were not detailed in the provided search results.

ComponentExampleRole
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Catalyst Precursor
Ligand Phosphines (e.g., PPh₃, SPhos) or DiaminesStabilizes catalyst, induces selectivity
Organohalide Aryl Bromide, Aryl IodideElectrophilic partner
Organoboron Reagent Arylboronic AcidNucleophilic partner
Base K₂CO₃, K₃PO₄Activates boronic acid
Solvent Toluene, Dioxane, THF/H₂OReaction Medium

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling and hydrofunctionalization reactions. researchgate.net Chiral diamine complexes of nickel have been successfully applied as catalysts in asymmetric transformations. rsc.org For instance, nickel(II) triflate complexes of C₂-symmetric diamines have been shown to catalyze the addition of enecarbamates to diones, producing aldol-like products with high stereoselectivity. rsc.org

In such reactions, the chiral nickel-diamine complex acts as a Lewis acid, coordinating to and activating the substrate. The chiral environment created by the ligand then directs the approach of the nucleophile, leading to an enantioselective transformation. The electronic properties of the this compound ligand would be expected to increase the Lewis acidity of the nickel center, potentially enhancing its catalytic activity.

Biomimetic catalysis seeks to emulate the high efficiency and selectivity of enzymes by using small-molecule catalysts that mimic biological processes. A key area of interest is the development of synthetic models of the nicotinamide (B372718) adenine (B156593) dinucleotide coenzymes, NAD(P)H, which are nature's hydrides donors in redox reactions. dicp.ac.cn

In this context, chiral ligands can be incorporated into synthetic NAD(P)H analogues or used in conjunction with them to achieve asymmetric reductions of unsaturated compounds like alkenes and imines. dicp.ac.cnrsc.org A chiral diamine ligand could coordinate to a metal or Lewis acid that acts as a transfer catalyst, activating the substrate towards reduction by the NAD(P)H model. The ligand's chiral scaffold would then govern the stereochemical outcome of the hydride transfer, mimicking the role of the enzyme's active site. dicp.ac.cn

The performance of a catalyst based on a chiral diamine ligand is a function of both its steric and electronic properties. mdpi.com

Chiral Backbone: The C₂-symmetric 1,2-diamine framework provides a structurally well-defined and conformationally restricted scaffold, which is a prerequisite for high enantioselectivity. mdpi.com

N-Substituents: Modification of the nitrogen atoms (e.g., with tosyl or other groups) can alter the coordination properties and steric bulk of the ligand, providing another handle for catalyst optimization.

Aryl Substituents: The 3,5-difluorophenyl group on this compound serves as a powerful electronic modifier. The fluorine atoms are strongly electron-withdrawing, which reduces the electron-donating ability of the nitrogen atoms. This can increase the Lewis acidity of the coordinated metal center, making it a more active catalyst for reactions involving substrate activation.

Performance enhancement is often achieved through systematic screening of ligands with varied electronic and steric profiles to find the optimal balance for a specific chemical transformation.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Enantioselectivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. For chiral molecules like 1-(3,5-Difluorophenyl)ethane-1,2-diamine, DFT calculations are instrumental in predicting enantioselectivity, particularly in catalyzed reactions.

By modeling the transition states of a reaction involving this diamine, researchers can determine the energy barriers for the formation of different stereoisomers. The pathway with the lower activation energy corresponds to the major product, thus predicting the enantiomeric excess. These calculations often involve mapping the potential energy surface of the reaction, identifying all stationary points (reactants, products, intermediates, and transition states). The insights gained from these studies are critical for designing more efficient and selective catalysts. For instance, in asymmetric synthesis, understanding the non-covalent interactions between the chiral ligand, the metal center, and the substrate is key to explaining and predicting the stereochemical outcome. DFT methods can model these interactions with a good degree of accuracy.

Electronic Structure Analysis: HOMO-LUMO, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

The electronic properties of this compound are fundamental to its reactivity and have been explored through several analytical methods.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. thaiscience.info A smaller gap suggests higher reactivity. For this compound, the presence of electron-withdrawing fluorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile in comparison to its non-fluorinated analogue.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). bhu.ac.in For this compound, the MEP would show negative potential (red and yellow regions) around the nitrogen atoms of the diamine group, indicating their nucleophilic character. The difluorophenyl ring would exhibit regions of positive potential, particularly around the hydrogen atoms and regions influenced by the electron-withdrawing fluorine atoms. This analysis helps in predicting the sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Simulations for Interaction Analysis (Methodological Aspects)

Molecular modeling and docking simulations are essential computational techniques for studying the interactions between a ligand, such as this compound, and a receptor, which is typically a protein or another larger molecule. These methods are particularly valuable in drug design and catalyst development.

The process begins with the generation of a three-dimensional structure of the molecule, which can be optimized using quantum mechanics or molecular mechanics methods. In docking simulations, the ligand is placed in the binding site of the receptor, and various algorithms are used to explore different binding poses and orientations. A scoring function is then employed to estimate the binding affinity for each pose, predicting the most favorable interaction mode. For this compound, docking studies could be used to investigate its potential as a chiral ligand in a metal-based catalyst or its binding to a biological target. The simulations would provide detailed information about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex.

Ab Initio Structural Parameters for Heterogeneous Catalysts

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, can provide highly accurate structural information for molecules. When this compound is used as a component of a heterogeneous catalyst, for example, by immobilizing it on a solid support, ab initio methods can be used to determine the optimized geometry of the catalytic site.

Advanced Characterization Methodologies in Diamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools in the structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal a wealth of information about the electronic and vibrational states of the atoms and bonds within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. researchgate.net For 1-(3,5-Difluorophenyl)ethane-1,2-diamine, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, would be utilized to provide a complete picture of its molecular framework. azom.com

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the difluorophenyl ring would appear in the aromatic region (typically δ 6.5-7.5 ppm), with their multiplicity and chemical shifts influenced by the coupling to the adjacent fluorine atoms. The methine (CH) and methylene (B1212753) (CH₂) protons of the ethane-diamine backbone would be found in the aliphatic region (typically δ 2.5-4.5 ppm). The diastereotopic nature of the methylene protons could lead to complex splitting patterns. The protons of the two amine (NH₂) groups would appear as broad signals, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the difluorophenyl ring would resonate in the aromatic region (typically δ 110-165 ppm), and their signals would be split due to coupling with the directly attached fluorine atoms (¹JCF) and through two or three bonds (²JCF, ³JCF). The aliphatic carbons of the ethane-diamine moiety would be observed in the upfield region (typically δ 30-60 ppm). The use of proton-decoupled ¹³C NMR simplifies the spectrum by removing C-H coupling, but specialized techniques can be used to reintroduce this information to aid in signal assignment. epfl.ch

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a crucial tool for the characterization of this compound. nih.gov A single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to the symmetry of the 3,5-disubstituted phenyl ring. The chemical shift of this signal would be characteristic of fluorine atoms attached to an aromatic ring. Coupling to the aromatic protons would be observable in the proton-coupled ¹⁹F NMR spectrum, providing further structural confirmation. rsc.org Computational methods can also be used to predict ¹⁹F NMR chemical shifts, aiding in the analysis of complex spectra. nih.gov

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and Coupling
Aromatic CH6.5 - 7.5Multiplets due to H-H and H-F coupling
Aliphatic CH3.5 - 4.5Multiplet
Aliphatic CH₂2.5 - 3.5Complex multiplets (diastereotopic protons)
NH₂1.5 - 3.5 (variable)Broad singlet
Aromatic C-F160 - 165Doublet (¹JCF ≈ 240-260 Hz)
Aromatic C-H100 - 115Multiplets due to C-F coupling
Aromatic C (ipso)140 - 145Triplet (²JCF)
Aliphatic C40 - 60Singlets (in decoupled spectrum)
¹⁹F-105 to -115Singlet or multiplet with H-F coupling

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include the N-H stretching of the primary amine groups, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce signals in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is anticipated in the range of 1100-1300 cm⁻¹. The N-H bending vibration is expected around 1590-1650 cm⁻¹. The influence of solvents on the IR spectrum of aromatic amines has been noted, particularly affecting the stretching frequency of the amino group. nih.gov

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
N-H (Amine)3300 - 3500Stretching (doublet for primary amine)
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 2960Stretching
N-H (Amine)1590 - 1650Bending
Aromatic C=C1450 - 1600Stretching
C-N1250 - 1350Stretching
C-F1100 - 1300Stretching

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. numberanalytics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, confirming its molecular weight. The fragmentation of organofluorine compounds can be complex, but characteristic fragments would be expected. nist.gov Loss of the aminoethyl group (-CH(NH₂)CH₂NH₂) or cleavage of the C-C bond in the ethane (B1197151) backbone would likely be observed. The presence of the difluorophenyl moiety would give rise to characteristic isotopic patterns and fragment ions. HRMS would allow for the unambiguous determination of the molecular formula, C₈H₁₀F₂N₂. Advanced techniques like tandem mass spectrometry (MS/MS) could be employed to further elucidate the fragmentation pathways. numberanalytics.com

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. iosrjournals.org The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the aromatic ring. science-softcon.de The presence of the fluorine and amine substituents on the phenyl ring will influence the position and intensity of these absorption maxima (λmax). The amino groups, acting as auxochromes, are likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The difluoro substitution pattern will also modulate the electronic properties of the aromatic system. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. numberanalytics.com As this compound is a diamagnetic molecule (all electrons are paired), it is EPR-silent. However, this diamine can act as a ligand to form coordination complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)). acs.orgwayne.edu EPR spectroscopy would be a powerful tool to study the electronic structure and coordination environment of such metal complexes. researchgate.net The g-factor and hyperfine coupling constants obtained from the EPR spectrum would provide valuable insights into the geometry of the metal center and the nature of the metal-ligand bonding. acs.org

Diffraction Techniques for Solid-State Structure Determination

Despite a comprehensive search for scientific literature, specific experimental data regarding the single-crystal X-ray diffraction analysis and elemental analysis of the compound This compound is not available in the public domain.

Numerous search strategies were employed, including queries focused on the synthesis, characterization, crystal structure, and elemental composition of the target molecule. These searches consistently failed to yield scholarly articles, patents, or database entries containing the specific analytical data required to fulfill the user's request for detailed research findings and data tables for the specified sections.

The search results frequently retrieved information for a structurally related but distinct compound, 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, for which crystallographic data is available. However, no such information could be located for this compound.

Therefore, it is not possible to generate the requested article content on "" focusing on this specific compound, as the foundational experimental data is not publicly accessible.

Structure Property Relationships Pertaining to the 1 3,5 Difluorophenyl Ethane 1,2 Diamine Scaffold

Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state is dictated by a variety of non-covalent intermolecular forces. For scaffolds containing a difluorophenyl group, specific interactions such as C-H···F contacts and π–π stacking are particularly influential in determining the crystal packing architecture. documentsdelivered.com Analysis of closely related structures, such as 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, provides valuable insight into these phenomena. nih.govnih.govresearchgate.net

C-H···F Contacts: These interactions are considered a form of weak hydrogen bond, where an electronegative fluorine atom acts as an acceptor for a C-H donor from an adjacent molecule. rsc.orgresearchgate.net While individually weak, the cumulative effect of multiple C-H···F contacts can be significant in stabilizing a crystal lattice. researchgate.netacs.org In the crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione, a network of these C-H···F interactions is observed, playing a vital role in the compound's packing. nih.govnih.gov Studies have shown that these interactions are often dominated by electrostatic and dispersion components. rsc.org The entropic contribution of C-H···F contacts can also be substantial, providing a level of stabilization comparable to conventional hydrogen bonds at low temperatures. ed.ac.uk

Table 2: Key Intermolecular Interactions in Fluorinated Aryl Scaffolds
Interaction TypeDescriptionSignificance in Crystal Packing
C-H···F Contacts A weak hydrogen bond between a C-H donor and a fluorine acceptor on a neighboring molecule. rsc.orgresearchgate.netForms extensive networks that contribute significantly to the enthalpic and entropic stabilization of the crystal lattice. nih.goved.ac.uk
π–π Stacking Attractive, non-covalent interaction between the electron-deficient π-systems of adjacent difluorophenyl rings. nih.govpolimi.itA primary organizing force that directs the assembly of molecules into ordered stacks or layers. nih.govnih.gov

Influence of Diamine Backbone Substitutions on Molecular Recognition (General Principles)

The ethane-1,2-diamine portion of the scaffold serves as a versatile backbone that is fundamental to molecular recognition processes. atamanchemicals.com Modifications to this backbone, such as the addition of substituent groups on the nitrogen or carbon atoms, can profoundly influence how the molecule binds to a target, be it a metal ion, a protein, or a nucleic acid. nih.gov The principles governing this influence are rooted in stereochemistry, sterics, and the introduction of new functional groups.

Control of Stereochemistry and Conformation: The ethane-1,2-diamine backbone can possess chiral centers, and substitutions can be used to create specific stereoisomers. Since biological targets are chiral, enantiomeric purity is often critical for selective recognition. Furthermore, substitutions can restrict the conformational freedom of the backbone, locking it into a specific shape that is pre-organized for binding. This reduces the entropic penalty upon complexation, leading to stronger and more selective interactions.

Introduction of Steric and Functional Groups: Adding substituents to the diamine backbone can introduce steric bulk, which can be used to control the direction of approach to a binding partner and enhance selectivity. researchgate.net Moreover, these substituents can be new functional groups capable of forming specific interactions with a target. For example, adding hydrogen bond donors or acceptors, charged groups for electrostatic interactions, or hydrophobic moieties can create additional contact points, thereby increasing binding affinity and specificity. The location of an amino group, for instance, has been shown to be a critical determinant for the recognition of specific DNA nucleotide sequences by certain drugs. nih.gov

The strategic modification of the diamine backbone is a cornerstone of rational ligand design, allowing for the fine-tuning of a molecule's recognition properties for a specific application.

Derivatization and Chemical Transformations of 1 3,5 Difluorophenyl Ethane 1,2 Diamine

Formation of Heterocyclic Compounds from Diamine Precursors (e.g., Triazepines, Benzoxazines, β-Lactams)

There is no specific literature detailing the use of 1-(3,5-difluorophenyl)ethane-1,2-diamine as a direct precursor for the synthesis of triazepines, benzoxazines, or β-lactams. General methodologies exist for these syntheses using other diamines. For example, the condensation of ethane-1,2-diamine derivatives with urea (B33335) is a known route to 1,3,5-triazepane-2,4-diones. nih.gov Similarly, benzoxazines are often prepared through the Mannich-type condensation of phenols, primary amines, and formaldehyde. researchgate.netmdpi.com However, the application of these methods to this compound, and the characterization of the resulting products, have not been reported. The synthesis of β-lactams typically involves [2+2] cycloaddition reactions, such as the Staudinger synthesis between a ketene (B1206846) and an imine, and does not commonly use diamines as primary building blocks for the core ring structure. nih.govillinois.edu

Amidation and Imine (Schiff Base) Formation Reactions

The fundamental reactions of primary amines to form amides (with carboxylic acids or their derivatives) and imines (with aldehydes or ketones) are well-known. However, specific studies documenting the reaction conditions, yields, and properties of amides or Schiff bases derived from this compound are absent from the current body of scientific literature. Research on these transformations with other substituted diamines is common, but this information cannot be directly extrapolated to the title compound.

Applications in Polymer Synthesis (e.g., Polyimides, Polyamide Resins)

The synthesis of high-performance polymers like polyimides and polyamides frequently utilizes aromatic diamines. The incorporation of fluorine atoms into these polymers is a known strategy to enhance properties such as thermal stability, solubility, and dielectric performance. kpi.uaacs.orgrsc.org Polyimides are typically synthesized via a two-step method involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by cyclization. mdpi.comvt.edu

While there is extensive research on fluorinated polyimides derived from various fluorinated diamines, kpi.uaresearchgate.net no studies specifically report the use of this compound as a monomer in the synthesis of polyimides or polyamide resins. Therefore, data on the resulting polymers' properties, such as thermal stability, mechanical strength, or solubility, are unavailable.

Functionalization and Modification of Amino Groups

Beyond basic amidation and imine formation, the specific functionalization or modification of the amino groups in this compound has not been a subject of detailed study. General methods for the alkylation, acylation, or sulfonation of primary amines exist, but their application to this specific molecule, including reaction efficiencies and product characteristics, remains undocumented.

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Difluorophenyl)ethane-1,2-diamine, and how can purity be ensured?

The compound can be synthesized via reductive alkylation using ethylenediamine and 3,5-difluorophenyl carbonyl derivatives in the presence of sodium cyanoborohydride (NaBH3CN) . Alternatively, a two-step approach involving nitro-group reduction (e.g., using SnCl₂·2H₂O in ethanol under reflux) followed by purification via alkaline extraction and solvent removal is effective . Purity is validated using spectral analysis (¹H/¹³C NMR), elemental analysis, and chromatographic techniques (TLC/HPLC) .

Q. How should researchers handle stability and storage challenges for this diamine?

Due to its instability in air and light, store the compound at -20°C in amber vials under inert gas (N₂/Ar). Use freshly prepared solutions for reactions, as prolonged storage can lead to oxidation or decomposition . Stability tests via periodic NMR or mass spectrometry are recommended to monitor degradation.

Q. What analytical methods are critical for confirming structural integrity and purity?

  • Spectral Analysis : ¹H/¹³C NMR to verify substitution patterns and fluorine coupling constants.
  • Elemental Analysis : Confirm C/H/N ratios to rule out byproducts.
  • Chromatography : TLC (Rf values) and HPLC (retention times) for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Measures : For spills, neutralize with inert adsorbents; for exposure, rinse skin/eyes with water and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate pharmacological activity?

  • In Vitro Assays : Test against parasitic models (e.g., Enterobius vermicularis) using growth inhibition assays. Compare efficacy to reference drugs (e.g., piperazine hydrate) via dose-response curves .
  • Lipophilicity Studies : Measure ClogP and Rf values to correlate structure-activity relationships (SAR) with membrane permeability .

Q. What strategies are effective for resolving structural ambiguities via crystallography?

  • X-Ray Diffraction : Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement. High-resolution data (>1.0 Å) improves accuracy in mapping fluorine positions and hydrogen bonding .
  • Twinned Data Handling : Employ SHELXPRO for macromolecular interfaces in complex systems .

Q. How should contradictory spectral or reactivity data be analyzed?

  • Case Example : Discrepancies between NMR and elemental analysis may indicate tautomerism or residual solvents. Re-crystallize the compound and repeat spectral analysis under dry conditions .
  • Reactivity Conflicts : If unexpected products form (e.g., triarylamines instead of diamines), investigate competing pathways (e.g., over-alkylation) via intermediate isolation .

Q. What drives regioselectivity in substitution reactions involving this diamine?

  • Electronic Effects : The 3,5-difluorophenyl group directs nucleophilic attack to electron-deficient aromatic positions. For example, trifluoromethyl substituents enhance meta-selectivity in SNAr reactions .
  • Steric Factors : Bulky substituents on the diamine backbone may favor para-substitution in coupling reactions .

Q. How can computational methods elucidate reaction mechanisms?

  • DFT Calculations : Model transition states to explain regioselectivity in nucleophilic substitutions. Compare HOMO-LUMO gaps of intermediates to predict reactivity .
  • Photoredox Catalysis : Study electron transfer pathways in visible-light-mediated reactions (e.g., reductive carbonyl umpolung) using time-resolved spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.